Sulforhodamine 101 hydrate
Description
Historical Development and Discovery
The history of Sulforhodamine 101 dates back to the late 1970s when it was first employed in scientific research. According to historical records, Sulforhodamine 101 was initially used for flow cytometry in 1978 by Stöhr and colleagues. During its early applications, researchers identified its utility as a fluorescent marker without specific targeting to particular cell types.
Through the following decades, scientists discovered additional applications for this versatile compound. By 1985, Lichtman and colleagues demonstrated that Sulforhodamine 101 could effectively label active synapses, expanding its potential applications in neuroscience. Further developments came in 2000 when Cina and Hochman showed its ability to label both neurons and astrocytes in intact tissue preparations.
The most significant milestone in the history of Sulforhodamine 101 occurred in 2004 when Nimmerjahn and colleagues published their groundbreaking study in Nature Methods, identifying Sulforhodamine 101 as "a specific marker of astroglia in the neocortex in vivo". This discovery revolutionized research on astroglial cells by providing a simple method for visualizing these cells in living brain tissue. The authors described how Sulforhodamine 101 was "specifically taken up by protoplasmic astrocytes after brief exposure to the brain surface," allowing for in vivo imaging using two-photon microscopy. This development substantially boosted astroglial research by providing a reliable method to identify these cells in their native environment.
Chemical Classification and Nomenclature
Sulforhodamine 101 hydrate possesses distinct chemical properties that define its classification and nomenclature within the broader landscape of fluorescent compounds.
Table 1: Chemical Properties of this compound
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is "2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]quinolizino[1′,9′:6,7,8]chromeno[2,3-f]quinolin-4-ium-9-yl)-5-sulfobenzenesulfonate hydrate (1:1)". This complex nomenclature reflects the intricate molecular structure of the compound.
The chemical structure features a xanthene core with additional ring systems and functional groups, including sulfonate groups that contribute to its water solubility. The hydrate form contains a water molecule in its crystal structure, distinguishing it from the anhydrous form of Sulforhodamine 101.
Alternative names and synonyms for this compound include:
- 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i′j′]diquinolizin-18-ium,9-(2,4-disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-, inner salt, hydrate
- Laserdye
- This compound (Laser dye)
The chemical classification places Sulforhodamine 101 within the family of xanthene derivatives, specifically among the rhodamine dyes, which are further classified as triarylmethane dyes.
Position within Rhodamine Dye Family
Sulforhodamine 101 belongs to the broader family of rhodamine dyes, which represent an important subset of triarylmethane dyes derived from xanthene. Within this family, Sulforhodamine 101 has distinctive characteristics that position it for specific applications.
The rhodamine family includes several important members:
- Rhodamine 6G
- Rhodamine WT
- Texas Red (Sulforhodamine 101 sulfonyl chloride derivative)
- Rhodamine 123
- Rhodamine B
Sulforhodamine 101 distinguishes itself within this family through its spectral properties. Most notably, it has a longer absorption wavelength compared to other rhodamine variants such as Sulforhodamine B and Sulforhodamine G. This spectral positioning makes it particularly valuable for applications requiring red fluorescence without interference from shorter wavelength fluorophores.
Table 2: Spectral Properties of Sulforhodamine 101 Compared to Other Rhodamines
The spectroscopic profile of Sulforhodamine 101 includes an excitation maximum at approximately 586 nm and an emission maximum at approximately 605 nm. These properties position it firmly in the red region of the visible spectrum, making it compatible with many imaging systems and allowing for multiplexing with other fluorophores that emit at different wavelengths.
An important derivative of Sulforhodamine 101 is its sulfonyl chloride form, commonly known as Texas Red. This reactive form enables conjugation to various biomolecules, particularly those containing primary amines. This has expanded the utility of Sulforhodamine 101 derivatives in various biological applications requiring molecular labeling.
Significance in Neuroscience Research
Sulforhodamine 101 has made substantial contributions to neuroscience research, particularly in the study of glial cells in the brain. Its ability to selectively label specific cell types has provided researchers with a powerful tool for investigating cellular interactions and functions in the nervous system.
The 2004 landmark study by Nimmerjahn and colleagues established Sulforhodamine 101 as "a specific marker of astroglia in the neocortex in vivo". This discovery significantly advanced research on astroglial cells by providing a method to visualize these cells in living brain tissue. The authors noted that the specificity was confirmed through immunohistochemistry and by labeling enhanced green fluorescent protein (EGFP)-expressing astrocytes in transgenic mice.
Subsequent research has expanded our understanding of how Sulforhodamine 101 interacts with brain cells. Studies have identified that the compound enters astrocytes through an active transport mechanism involving the organic anion transporting polypeptide OATP1C1 (Slco1c1). This transporter shows regional differences in expression throughout the brain, explaining the variable labeling efficiency observed in different brain regions.
Table 3: Applications of Sulforhodamine 101 in Neuroscience Research
The research community has identified important considerations regarding the use of Sulforhodamine 101 in neuroscience. Studies have shown that the compound is not as specific for astrocytes as initially reported. Researchers have demonstrated that Sulforhodamine 101 also labels oligodendrocytes, indicating that not all Sulforhodamine 101-labeled cells can be assumed to be astrocytes. Additionally, the staining intensity varies across brain regions, with differential labeling observed between the brainstem, hippocampus, and cortex.
Research protocols for Sulforhodamine 101 application have evolved over time. For in vivo imaging, the compound has been applied topically at concentrations ranging from 250 nM to 300 μM or administered via bolus injection. For acute brain slice studies, tissues are typically incubated in solutions containing 0.5–1 μM Sulforhodamine 101 for 20–30 minutes at 34–37°C.
The discovery of the mechanism behind Sulforhodamine 101 uptake has further enhanced our understanding of this important research tool. The accumulation of Sulforhodamine 101 in astrocytes at higher concentrations compared to the extracellular solution indicated an active transport mechanism rather than passive diffusion. Pharmacological studies and transcriptome analyses revealed regional differences in mRNA levels of the putative transporter between brainstem and cortex/hippocampus, leading to the identification of OATP1C1 as the responsible transporter for Sulforhodamine 101 uptake into astrocytes.
These detailed insights into the mechanisms and applications of Sulforhodamine 101 have established it as an invaluable tool in neuroscience research, contributing significantly to our understanding of glial cell function and neuron-glia interactions in the central nervous system.
Properties
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-sulfobenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O7S2.H2O/c34-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-32-13-3-7-22(28(18)32)30(24)40-31-23-8-4-14-33-12-2-6-19(29(23)33)16-25(27)31;/h9-10,15-17H,1-8,11-14H2,(H-,34,35,36,37,38,39);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDOOLXVXSTXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)O)S(=O)(=O)[O-])CCC7.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924466 | |
| Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)-5-sulfobenzene-1-sulfonate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-78-8 | |
| Record name | Sulforhodamine 101 hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)-5-sulfobenzene-1-sulfonate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulforhodamine 101 hydrate typically involves the sulfonation of rhodamine 101.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
pH-Dependent Isomerization and Characterization
The zwitterionic nature of Sulforhodamine 101 hydrate enables pH-dependent structural changes, validated by UV-Vis spectroscopy :
-
Lactone ↔ Zwitterion Equilibrium :
-
Cationic Form :
Isomer Identification :
Reactivity with Nucleophiles
Patent data reveals this compound’s reactivity with nucleophiles to form covalent bonds :
These reactions exploit the sulfonate groups for spacer arm attachment, enhancing utility in bioimaging and diagnostics .
Solvent-Dependent Loading Behavior
In mesoporous silica studies, this compound exhibits solvent-polarity-dependent loading efficiency :
| Solvent | Loading Efficiency | Mechanism |
|---|---|---|
| Acetonitrile | Moderate (1.6 mM) | Polarity-driven partitioning |
| PBS (pH 7.4) | Low (0.8 mM) | Electrostatic repulsion with silanol groups |
This property is critical for designing drug-delivery systems where solvent choice modulates dye release kinetics .
Stability and Degradation
-
Photostability : Resists photobleaching under standard imaging conditions .
-
Hydrolytic Sensitivity : Sulfonamide derivatives hydrolyze slowly in aqueous buffers (t₁/₂ > 24h) .
Comparative Reactivity with Analogues
This compound shows distinct behavior compared to other rhodamines :
| Property | Sulforhodamine 101 | Rhodamine B | Sulforhodamine B |
|---|---|---|---|
| Charge | Zwitterionic | Cationic | Anionic |
| Solubility in PBS | 50 mM | 1 mM | 20 mM |
| Adsorption to SDS micelles | Moderate | High | Low |
Scientific Research Applications
Neuroscience Research
1.1 Astrocyte Labeling
SR101 is widely recognized as a preferential marker for astrocytes in both in vitro and in vivo studies. It is commonly used in two-photon microscopy to visualize astrocytic structures and dynamics. The dye's ability to permeate cell membranes allows it to label astrocytes effectively when applied topically to the cortex.
- Key Findings:
1.2 Monitoring Neuronal Activity
In addition to labeling astrocytes, SR101 has been utilized to study neuronal activity. Research indicates that SR101 can affect excitatory neuronal signaling, making it useful for investigating synaptic mechanisms.
- Case Study:
Imaging Techniques
2.1 Fluorescent Microscopy
SR101 is extensively used in fluorescent microscopy due to its high quantum yield and stability. Its red fluorescence allows for easy differentiation from other fluorescent markers.
- Applications:
2.2 In Vivo Imaging
The dye's properties make it suitable for in vivo imaging studies where dynamic processes need to be observed over time.
- Data Table: In Vivo Imaging Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Astrocyte Dynamics | Real-time observation of astrocytic behavior | Rapid labeling and visualization |
| Neuronal Excitability | Monitoring effects on neuronal signaling | Induction of seizure-like activity |
Drug Delivery Systems
Recent studies have explored the use of SR101 in drug delivery systems, particularly involving mesoporous materials that can encapsulate the dye along with therapeutic agents.
- Research Findings:
Toxicological Studies
SR101 has been employed in toxicological assessments to evaluate the effects of various substances on cellular integrity and function.
Mechanism of Action
Sulforhodamine 101 hydrate exerts its effects through its fluorescent properties. When excited by light at a specific wavelength (586 nm), it emits light at a longer wavelength (605 nm), allowing for visualization of cellular structures and processes . The dye selectively binds to certain cellular components, such as astrocytes in the brain, making it a valuable tool in neuroscience research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Texas Red (Sulforhodamine 101 Sulfonyl Chloride)
Chemical Formula : C₃₁H₂₉ClN₂O₆S₂ (CAS 60311-02-6)
Key Differences :
- Reactivity : Texas Red is the sulfonyl chloride derivative of SRh101, enabling covalent conjugation to amines in proteins .
- Stability: Texas Red conjugates resist protease degradation, whereas SRh101 hydrate is non-reactive but stable in storage .
- Applications : Texas Red is preferred for antibody labeling in flow cytometry due to spectral separation from fluorescein (Ex/Em: 589/615 nm vs. 494/521 nm) .
| Property | Sulforhodamine 101 Hydrate | Texas Red |
|---|---|---|
| Reactivity | Non-reactive (hydrate form) | Thiol-/amine-reactive |
| Quantum Yield (Ethanol) | 0.90 | 0.85–0.90 |
| Solubility | High in water, methanol | Moderate in DMSO |
Rhodamine B (RhB)
Chemical Formula : C₂₈H₃₁ClN₂O₃ (CAS 81-88-9)
Key Differences :
- Structure : Lacks sulfonic groups, making RhB less hydrophilic .
- Applications : Primarily used in catalytic reduction studies (e.g., sodium borohydride-mediated dye degradation), whereas SRh101 is tailored for fluorescence assays .
- Spectral Properties : RhB has Ex/Em at 554/580 nm, overlapping with SRh101, but lower photostability .
BODIPY Dyes
Representative Compound : BODIPY Oligomer (C₃₈H₃₈BF₂N₃O₂)
Key Differences :
- Extinction Coefficient : BODIPY oligomers reach up to 370,000 M⁻¹cm⁻¹, exceeding SRh101’s 88,000 M⁻¹cm⁻¹ .
- Quantum Yield : BODIPY derivatives (0.49–0.74) are generally lower than SRh101’s 0.90 .
- Applications : BODIPY excels in energy transfer cassettes, while SRh101 serves as a reference dye .
Calcein
Chemical Formula : C₃₀H₂₆N₂O₁₃ (CAS 1461-15-0)
Key Differences :
- Function : Calcein is volume-sensitive (self-quenching at 30 mM), whereas SRh101 is volume-insensitive, enabling ratio-metric measurements of osmolality .
- Spectral Overlap : Calcein (Ex/Em: 494/517 nm) pairs with SRh101 for dual-channel imaging .
Critical Notes
Neuronal Excitability : SRh101 may alter neuronal activity at concentrations >2 µM, limiting its use in neural imaging without controls .
Acid Chloride Instability : Sulforhodamine 101 acid chloride degrades rapidly in water, requiring low-temperature conjugation protocols .
Commercial Variants : Texas Red (a derivative) is preferred for protein labeling, while SRh101 hydrate is optimal for aqueous imaging .
Biological Activity
Sulforhodamine 101 hydrate (SR101) is a synthetic fluorescent dye that has gained significant attention in biological research, particularly for its role as a marker for astrocytes and its effects on neuronal activity. This article explores the biological activity of SR101, focusing on its mechanisms of action, pharmacokinetics, and implications in various neurological studies.
Overview of this compound
Sulforhodamine 101 is a sulfonated rhodamine dye commonly used in fluorescence microscopy to label astrocytes due to its selective uptake by these cells. It has been utilized extensively in studies involving neurodegenerative diseases and neuronal excitability.
Astrocytic Labeling and Neuronal Excitability
- Astrocyte Marker : SR101 preferentially labels astrocytes in brain tissue, allowing researchers to visualize these glial cells in live imaging studies. It has been shown that the dye accumulates in astrocytes due to their specific membrane transport mechanisms .
- Effects on Neuronal Activity : Research indicates that SR101 can influence neuronal excitability. For instance, perfusion of hippocampal slices with SR101 (1 µM) led to long-term potentiation of intrinsic neuronal excitability (LTP-IE), characterized by a decrease in action potential threshold and an increase in evoked excitatory postsynaptic currents (eEPSCs) in CA1 pyramidal neurons . This suggests that SR101 not only labels astrocytes but also modulates neuronal activity.
Pharmacokinetics
Biodistribution studies reveal that SR101 exhibits specific uptake patterns in various tissues. For example, a study using a radiolabeled version of the dye demonstrated significant accumulation in the liver and gut within minutes post-injection, indicating rapid distribution and clearance dynamics .
| Time Post-Injection | Liver Uptake (%ID) | Gut Uptake (%ID) |
|---|---|---|
| 14 min | 61.7 ± 2.4 | 85.3 ± 7.1 |
| 30 min | - | - |
| 110 min | - | - |
Neurodegenerative Disease Models
SR101 has been employed in various models to study neurodegenerative diseases:
- Alzheimer's Disease : In models of Alzheimer's disease, SR101 has been used to visualize reactive astrocytes, providing insights into their role in disease progression .
- Seizure Activity : A study reported that topical application of SR101 at higher concentrations (100 µM) induced seizure-like local field potential (LFP) activity within minutes, highlighting its potential effects on neuronal circuits .
Cellular Studies
In cellular assays, SR101 has been shown to affect intracellular signaling pathways:
- Long-Term Potentiation : Studies have demonstrated that SR101 enhances synaptic efficacy through mechanisms involving calcium signaling and neurotransmitter release, which are critical for learning and memory processes .
Safety and Toxicity Considerations
While SR101 is widely used as a research tool, its effects on cellular health must be considered. Some studies indicate that high concentrations can lead to abnormal neuronal firing patterns and potential cytotoxicity . Therefore, careful titration and concentration management are essential when employing this compound in experimental settings.
Q & A
Basic Research Questions
Q. How should Sulforhodamine 101 (SR101) solutions be prepared and standardized for experimental use?
- Methodological Answer : SR101 solutions are typically reconstituted in phosphate-buffered saline (PBS). For a 20 µM stock solution, dissolve 1.0 mg of SR101 hydrate in 1.0 mL PBS, vortex thoroughly, and store protected from light. Working solutions (e.g., 2 µM) are prepared via 10-fold dilution in PBS. Stability tests indicate that reconstituted solutions should be used within 24 hours to avoid degradation .
Q. What are the primary applications of SR101 in cellular and neuronal studies?
- Methodological Answer : SR101 is widely used as a red-fluorescent polar tracer (excitation/emission: ~586/605 nm) for live-cell imaging. Key applications include:
- Neuronal morphology tracing : Microinject SR101 (1–5 µM) into brain slices for real-time visualization of neuronal networks.
- Phagosome-lysosome fusion assays : Co-stain cells with lysosomal markers (e.g., LysoTracker) and monitor colocalization dynamics using confocal microscopy .
Q. How can researchers verify the identity and purity of SR101 hydrate?
- Methodological Answer : Confirm molecular identity using:
- UV-Vis spectroscopy : Check absorbance peaks at 586 nm (ε ≈ 88,000 M⁻¹cm⁻¹).
- Mass spectrometry : Compare observed molecular weight (625.155 g/mol) with theoretical values.
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) to detect unreacted intermediates or degradation products .
Advanced Research Questions
Q. How is SR101 derivatized for radiopharmaceutical applications, and what quality controls are required?
- Methodological Answer : SR101 can be functionalized via sulfonamide linkers for positron emission tomography (PET) probes. Example protocol:
- React SR101 with a fluorine-18-labeled prosthetic group (e.g., [18F]SFB) in dimethyl sulfoxide (DMSO) at 40°C for 30 minutes.
- Purify via semi-preparative HPLC and validate radiochemical purity (>95%) using radio-TLC.
- Confirm stability in saline and plasma over 4 hours to ensure suitability for preclinical imaging .
Q. What methodological considerations apply when using SR101 as a quantum yield (QY) standard in fluorescence studies?
- Methodological Answer : SR101 hydrate (QY ≈ 0.90 in ethanol) is a high-reference standard for oligomer fluorescence studies. Key steps:
- Prepare SR101 in the same solvent as test samples to minimize solvent effects.
- Use a calibrated integrating sphere system and compare emission spectra against reference values.
- Note: QY values vary with molecular aggregation; monomeric SR101 (e.g., in dilute solutions) provides more reliable benchmarks .
Q. How can SR101 be conjugated to biomolecules for targeted imaging, and what are the critical reaction parameters?
- Methodological Answer : SR101 acid chloride (ex/em: 588/601 nm) reacts with primary amines (e.g., proteins, peptides):
- Dissolve SR101 acid chloride (1 mg/mL) in anhydrous DMF and add to amine-containing biomolecules (pH 8.5, 4°C, 2 hours).
- Purify conjugates via size-exclusion chromatography and validate labeling efficiency using fluorescence correlation spectroscopy (FCS).
- Optimize molar ratios to avoid over-labeling, which can quench fluorescence .
Q. How is SR101 utilized in catalytic reduction assays, and what experimental parameters influence its degradation kinetics?
- Methodological Answer : SR101 serves as a model organic dye in nanoparticle-catalyzed reduction studies. Example protocol:
- Prepare SR101 (10⁻⁵ M) in aqueous solution with sodium borohydride (0.1 M) and gold nanoparticle catalysts (50–100 µL).
- Monitor degradation kinetics via UV-Vis at 586 nm (pseudo-first-order conditions).
- Control pH (6–8) and temperature (20–25°C) to prevent non-catalytic hydrolysis .
Methodological Best Practices
- Experimental Design : Always include negative controls (e.g., dye-only solutions) to distinguish background fluorescence from experimental signals .
- Data Contradictions : If QY measurements conflict with literature, re-evaluate solvent polarity, instrument calibration, and sample aggregation states .
- Reproducibility : Document batch-specific SR101 properties (e.g., lot number, storage conditions) to ensure cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
